3-Ethylpiperidin-4-one hydrochloride

Description

BenchChem offers high-quality 3-Ethylpiperidin-4-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethylpiperidin-4-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

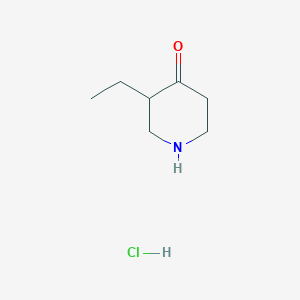

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-ethylpiperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-2-6-5-8-4-3-7(6)9;/h6,8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZGBBJZUQNFKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626196 | |

| Record name | 3-Ethylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324769-01-9 | |

| Record name | 4-Piperidinone, 3-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=324769-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Piperidin-4-one Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to 3-Ethylpiperidin-4-one Hydrochloride: Properties, Synthesis, and Applications

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for optimal interactions with biological targets. Within this class, the piperidin-4-one substructure is a particularly versatile synthetic intermediate, serving as a precursor for compounds with diverse pharmacological activities, including anticancer, anti-HIV, and analgesic properties.[2][3] This guide focuses on a specific, yet highly valuable derivative: 3-Ethylpiperidin-4-one hydrochloride . The introduction of an ethyl group at the 3-position provides a crucial lipophilic handle and a stereocenter, offering chemists a nuanced tool for fine-tuning structure-activity relationships (SAR) in drug discovery programs. This document serves as a technical resource for researchers and drug development professionals, consolidating the known chemical properties, proposing a logical synthetic pathway, and exploring the potential applications of this important building block.

Section 1: Core Chemical and Physical Properties

3-Ethylpiperidin-4-one hydrochloride is a heterocyclic compound that combines the structural features of a secondary amine, a ketone, and an alkyl substituent. The hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable to handling and use in various reaction conditions compared to its free base form.[4]

Chemical Structure

The molecule consists of a six-membered piperidine ring with a ketone at the 4-position and an ethyl group at the 3-position. The nitrogen atom is protonated and associated with a chloride counter-ion.

Caption: Chemical structure of 3-Ethylpiperidin-4-one Hydrochloride.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties for 3-Ethylpiperidin-4-one hydrochloride. This data is essential for experimental design, including solvent selection, reaction temperature, and storage protocols.

| Property | Value | Source |

| IUPAC Name | 3-ethylpiperidin-4-one;hydrochloride | [5] |

| CAS Number | 324769-01-9 | [5] |

| Molecular Formula | C₇H₁₄ClNO | [5] |

| Molecular Weight | 163.65 g/mol | [5] |

| Appearance | White to light yellow crystalline powder (Typical) | [6][7] |

| Purity | ≥95.0% | [5] |

| Solubility | Soluble in water and polar organic solvents like ethanol. | [4][8] |

| Storage Conditions | Store at room temperature in a dry, well-ventilated area. | [5][9] |

Section 2: Synthesis and Characterization

While multiple strategies exist for synthesizing piperidone cores, a robust and common approach involves a multi-step sequence starting from readily available precursors. The following represents a plausible and logical pathway for the laboratory-scale synthesis of 3-Ethylpiperidin-4-one hydrochloride.

Proposed Synthetic Workflow

The synthesis can be conceptualized as the formation of a protected piperidone ring, followed by alkylation at the alpha-position to the ketone, and subsequent deprotection to yield the final hydrochloride salt. This approach provides good control over the introduction of the ethyl group.

Caption: Proposed workflow for the synthesis of 3-Ethylpiperidin-4-one HCl.

Experimental Protocol: A Representative Synthesis

This protocol is a representative methodology based on established organic chemistry principles for the synthesis of substituted piperidones.[10] Researchers should adapt and optimize conditions based on laboratory-specific findings.

Step 1: Synthesis of N-benzyl-3-ethyl-4-piperidone

-

Reaction Setup: To a solution of N-benzyl-4-piperidone (1.0 eq) in anhydrous toluene, add pyrrolidine (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

-

Enamine Formation: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting material is consumed.

-

Alkylation: Cool the reaction mixture to room temperature. Add ethyl iodide (1.5 eq) dropwise and stir the mixture overnight.

-

Hydrolysis & Work-up: Add 2M hydrochloric acid to the reaction mixture and stir vigorously for 2-3 hours to hydrolyze the iminium salt. Separate the aqueous layer and extract the organic layer with 2M HCl. Basify the combined aqueous layers with NaOH until pH > 10 and extract with dichloromethane.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield N-benzyl-3-ethyl-4-piperidone.

Step 2: Deprotection and Salt Formation

-

Hydrogenolysis: Dissolve the purified N-benzyl-3-ethyl-4-piperidone (1.0 eq) in ethanol. Add 10% Palladium on carbon (5 mol%).

-

Acidification: To this suspension, add a 2M solution of HCl in ethanol (1.1 eq).

-

Reaction: Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until TLC or GC-MS indicates complete consumption of the starting material.

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.

-

Crystallization: Concentrate the filtrate under reduced pressure. The resulting solid can be recrystallized from an ethanol/ether mixture to yield pure 3-Ethylpiperidin-4-one hydrochloride.

Spectroscopic Characterization (Expected)

For a researcher who has synthesized this compound, analytical data is crucial for structure confirmation. The following table outlines the expected spectroscopic signatures.[11]

| Technique | Expected Features |

| ¹H NMR | ~0.9-1.1 ppm (t, 3H): Methyl protons of the ethyl group. ~1.6-1.9 ppm (q, 2H): Methylene protons of the ethyl group. ~2.5-3.8 ppm (m, 7H): Complex multiplets corresponding to the piperidine ring protons. ~9.0-10.0 ppm (br s, 2H): Exchangeable protons from the protonated amine (NH₂⁺). |

| ¹³C NMR | ~10-15 ppm: Ethyl CH₃. ~20-25 ppm: Ethyl CH₂. ~40-60 ppm: Piperidine ring carbons (C2, C3, C5, C6). ~205-210 ppm: Ketone carbonyl carbon (C4). |

| IR (Infrared) | ~2800-3000 cm⁻¹: C-H stretching. ~2400-2700 cm⁻¹: Broad amine salt (N-H) stretching. ~1715-1725 cm⁻¹: Strong carbonyl (C=O) stretching. |

| MS (Mass Spec) | [M+H]⁺: Expected at m/z = 128.107 (for the free base C₇H₁₃NO). |

Section 3: Chemical Reactivity and Applications

The synthetic utility of 3-Ethylpiperidin-4-one hydrochloride stems from the reactivity of its two key functional groups: the ketone and the secondary amine. This dual reactivity allows it to serve as a versatile scaffold for building more complex molecules.

Key Reaction Pathways

The diagram below illustrates the primary reaction sites, which are central to its role as a building block in drug development.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]

- 5. 3-Ethyl-4-piperidone hydrochloride 95.00% | CAS: 324769-01-9 | AChemBlock [achemblock.com]

- 6. chembk.com [chembk.com]

- 7. Ethyl 4-piperidone-3-carboxylate hydrochloride, 97% 5 g | Request for Quote [thermofisher.com]

- 8. CAS 13444-24-1: 1-Ethyl-3-piperidinol | CymitQuimica [cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. 4-Piperidone synthesis [organic-chemistry.org]

- 11. alpaipars.com [alpaipars.com]

An In-depth Technical Guide to 3-Ethylpiperidin-4-one Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3-Substituted Piperidin-4-one Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. Within this class, 4-piperidones are particularly valuable as synthetic intermediates, serving as versatile precursors for a multitude of bioactive molecules.[2] The introduction of a substituent at the 3-position, as seen in 3-Ethylpiperidin-4-one hydrochloride, offers a strategic vector for modulating pharmacological activity, influencing receptor binding, and optimizing pharmacokinetic properties. This guide provides a comprehensive technical overview of 3-Ethylpiperidin-4-one hydrochloride, from its synthesis and characterization to its applications as a key building block in the development of novel therapeutics.

Core Synthesis Strategies: Constructing the 3-Ethylpiperidin-4-one Ring

The synthesis of 3-substituted 4-piperidones can be achieved through several established methodologies. The choice of synthetic route often depends on the availability of starting materials, desired scale, and stereochemical considerations. Two of the most prominent methods are the Dieckmann condensation and the Mannich reaction.

Dieckmann Condensation: A Classic Approach to Cyclic β-Keto Esters

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, which can then be hydrolyzed and decarboxylated to yield the target piperidone.[3][4] For the synthesis of 3-Ethylpiperidin-4-one, a plausible pathway involves the cyclization of a suitably substituted aminodiester.

A general representation of the Dieckmann condensation is as follows:

Caption: Generalized workflow for the Dieckmann condensation to form a cyclic ketone.

Causality in Experimental Choices: The choice of a strong, non-nucleophilic base, such as sodium ethoxide, is critical to favor the deprotonation of the α-carbon of the ester without competing nucleophilic attack at the ester carbonyl. The subsequent acidic workup and heating are essential for the hydrolysis of the ester and decarboxylation to yield the final ketone.

Mannich Reaction: A Versatile Three-Component Condensation

The Mannich reaction provides an alternative and often more direct route to substituted piperidin-4-ones. This one-pot, three-component condensation typically involves an amine, an aldehyde, and a ketone with at least one acidic proton.[2] For the synthesis of 3-ethyl-2,6-diaryl-piperidin-4-ones, ethyl methyl ketone can be condensed with an aromatic aldehyde and ammonium acetate.[5]

A generalized workflow for the Mannich reaction is depicted below:

Caption: Simplified representation of the Mannich reaction for piperidone synthesis.

Expert Insights: The success of the Mannich reaction is highly dependent on the reactivity of the components and the reaction conditions. The formation of the electrophilic iminium ion in situ is the key step that drives the reaction forward. Careful control of pH is often necessary to ensure the amine is sufficiently nucleophilic to react with the aldehyde, yet can also exist in its protonated form to generate the iminium ion.

Detailed Synthetic Protocol: A Plausible Route to 3-Ethylpiperidin-4-one Hydrochloride

Step 1: Michael Addition to form Diethyl 3,3'-(ethylazanediyl)dipropanoate

-

To a solution of ethylamine in a suitable solvent such as ethanol, add two equivalents of ethyl acrylate dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to yield the crude diethyl 3,3'-(ethylazanediyl)dipropanoate. This intermediate can be purified by vacuum distillation, though it is often used directly in the next step.

Step 2: Dieckmann Condensation and Decarboxylation

-

To a solution of sodium ethoxide in dry toluene, add the crude diethyl 3,3'-(ethylazanediyl)dipropanoate dropwise at an elevated temperature (e.g., 110 °C).[6]

-

Reflux the reaction mixture for 2-3 hours.

-

Cool the mixture and carefully quench with a concentrated acid, such as hydrochloric acid.

-

Continue to heat the acidic mixture to effect decarboxylation.

-

After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-ethylpiperidin-4-one.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude 3-ethylpiperidin-4-one in a minimal amount of a suitable solvent, such as diethyl ether or ethanol.

-

Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 3-Ethylpiperidin-4-one hydrochloride.[3]

Self-Validating System: Each step of this protocol includes a method for monitoring and purification. TLC is used to ensure the completion of the initial Michael addition. The precipitation of the hydrochloride salt in the final step serves as both a purification and isolation method, as the salt is typically less soluble in organic solvents than the free base. The final product's identity and purity should be confirmed by spectroscopic methods and melting point determination.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of 3-Ethylpiperidin-4-one hydrochloride is essential for its handling, formulation, and application in synthesis.

| Property | Value | Source |

| CAS Number | 324769-01-9 | [7] |

| Molecular Formula | C₇H₁₄ClNO | [7] |

| Molecular Weight | 163.65 g/mol | [7] |

| Appearance | White to light yellow crystalline powder (typical for similar compounds) | [6] |

| Purity (typical) | ≥95% | [7] |

| Storage | Store at room temperature in an inert atmosphere. | [6][7] |

Spectroscopic Characterization (Predicted):

While experimental spectra for 3-Ethylpiperidin-4-one hydrochloride were not found in the initial searches, the expected spectroscopic features can be predicted based on its structure:

-

¹H NMR: The spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), as well as complex multiplets for the protons on the piperidine ring. The presence of the hydrochloride salt may lead to broadening of the N-H proton signal.

-

¹³C NMR: The spectrum should display a signal for the carbonyl carbon (C=O) in the downfield region (typically >200 ppm), along with signals for the carbons of the ethyl group and the piperidine ring.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone would be a key feature (typically around 1715 cm⁻¹). A broad absorption in the 2400-3200 cm⁻¹ region would be indicative of the N-H stretch of the ammonium salt.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₇H₁₃NO) and fragmentation patterns characteristic of the piperidone ring.

Applications in Drug Discovery and Development

The 3-ethylpiperidin-4-one scaffold is a valuable building block for the synthesis of a variety of biologically active compounds. Its derivatives have shown promise in several therapeutic areas.

Analgesics

A significant application of 3-substituted 4-piperidones is in the synthesis of potent opioid analgesics.[8] The piperidine core is a key pharmacophore in the fentanyl class of drugs.[9] The ethyl group at the 3-position can influence the binding affinity and selectivity for opioid receptors, potentially leading to compounds with improved therapeutic profiles, such as enhanced potency and reduced side effects.[10] For instance, derivatives of 3-methyl-4-(N-phenylamido)piperidines have been shown to be thousands of times more potent than morphine.[8]

Anticancer and Antimicrobial Agents

Piperidin-4-one derivatives have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial properties.[2] The presence of the nitrogen-containing heterocycle is often associated with biological activity.[11] The 3-ethyl substituent can be further functionalized or can sterically influence the overall shape of the molecule, leading to enhanced interactions with biological targets. Research has shown that derivatives of 3-methyl-2,6-diarylpiperidin-4-one exhibit antioxidant activity.[6]

Caption: Key therapeutic applications of the 3-ethylpiperidin-4-one scaffold.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling 3-Ethylpiperidin-4-one hydrochloride. Based on data for similar piperidone derivatives, the compound may cause skin and serious eye irritation, and may also cause respiratory irritation.[12]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

In case of contact, follow standard first-aid procedures. For eye contact, rinse cautiously with water for several minutes. For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air.[13]

Conclusion and Future Perspectives

3-Ethylpiperidin-4-one hydrochloride is a valuable and versatile building block in medicinal chemistry. Its synthesis, primarily through routes like the Dieckmann condensation, provides access to a scaffold that is central to the development of potent analgesics and other therapeutic agents. While detailed characterization data in the public domain is somewhat limited, its structural similarity to other well-studied piperidones allows for a strong predictive understanding of its properties and reactivity.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes to 3-substituted piperidin-4-ones. Furthermore, the exploration of novel derivatives of 3-Ethylpiperidin-4-one will undoubtedly continue to yield new drug candidates with improved efficacy and safety profiles across a range of therapeutic areas. The insights provided in this guide are intended to support researchers in harnessing the full potential of this important synthetic intermediate.

References

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. homework.study.com [homework.study.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-Ethyl-4-piperidone hydrochloride 95.00% | CAS: 324769-01-9 | AChemBlock [achemblock.com]

- 8. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]

- 10. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.es [fishersci.es]

Spectroscopic Characterization of 3-Ethylpiperidin-4-one Hydrochloride: A Predictive Technical Guide

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for 3-Ethylpiperidin-4-one hydrochloride. In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to offer a detailed forecast of its spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development, offering valuable insights for the identification, characterization, and quality control of this and related piperidinone derivatives.

Introduction

3-Ethylpiperidin-4-one hydrochloride is a substituted heterocyclic compound belonging to the piperidinone class. Piperidin-4-one and its derivatives are significant scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of biologically active molecules.[1] The presence of the ethyl group at the 3-position introduces a chiral center, potentially influencing the molecule's biological activity and necessitating precise stereochemical characterization.

This guide presents a predictive spectroscopic analysis of 3-Ethylpiperidin-4-one hydrochloride. By examining the known spectral data of closely related compounds, such as 4-piperidone hydrochloride and various 3-alkyl-substituted piperidinones, we can deduce the expected NMR chemical shifts, IR absorption frequencies, and mass spectrometric fragmentation patterns. This predictive approach provides a robust framework for researchers to interpret experimental data should they synthesize or encounter this compound.

Molecular Structure and Stereoisomerism

The structure of 3-Ethylpiperidin-4-one hydrochloride features a six-membered piperidine ring with a ketone at the 4-position and an ethyl group at the 3-position. The nitrogen atom is protonated, forming a hydrochloride salt. The presence of a substituent at the 3-position creates a stereocenter, meaning the compound can exist as two enantiomers (R and S). The conformation of the piperidine ring, typically a chair conformation, will influence the relative positions of the substituents (axial or equatorial), which in turn will have a significant impact on the NMR spectra.

Figure 1: Chemical structure of 3-Ethylpiperidin-4-one hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 3-Ethylpiperidin-4-one hydrochloride, both ¹H and ¹³C NMR will provide crucial information about the connectivity and stereochemistry of the molecule.

Experimental Protocol for NMR Spectroscopy

A standard approach for acquiring NMR spectra of a hydrochloride salt like 3-Ethylpiperidin-4-one hydrochloride would involve dissolving the sample in a deuterated solvent such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD). D₂O is often preferred for hydrochloride salts due to its ability to dissolve ionic compounds and exchange with the labile N-H protons, which can simplify the spectrum. A typical concentration would be 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. Spectra would be recorded on a 400 or 500 MHz spectrometer.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 3-Ethylpiperidin-4-one hydrochloride in D₂O is expected to show distinct signals for the protons of the piperidine ring and the ethyl substituent. The protonation of the nitrogen atom will cause a general downfield shift of the adjacent protons (H2 and H6) compared to the free base.

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |

| N-H₂⁺ | 4.8 (or absent) | Broad singlet | - | In D₂O, these protons will exchange with the solvent and may not be observed. In a non-exchanging solvent like DMSO-d₆, they would appear as a broad singlet. |

| H2 | 3.2 - 3.6 | m | - | Protons alpha to the protonated nitrogen are significantly deshielded. Complex multiplicity due to coupling with H3 and geminal coupling. |

| H3 | 2.6 - 2.9 | m | - | Methine proton alpha to the carbonyl and adjacent to the ethyl group. |

| H5 | 2.4 - 2.7 | m | - | Protons alpha to the carbonyl group. |

| H6 | 3.0 - 3.4 | m | - | Protons alpha to the protonated nitrogen are deshielded. |

| -CH₂- (ethyl) | 1.5 - 1.8 | m | ~7 | Methylene protons of the ethyl group, coupled to the methyl protons and the H3 proton. |

| -CH₃ (ethyl) | 0.9 - 1.1 | t | ~7 | Methyl protons of the ethyl group, appearing as a triplet due to coupling with the adjacent methylene group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbonyl carbon is expected to be the most downfield signal.

| Carbon | Predicted Chemical Shift (ppm) | Justification |

| C4 (C=O) | 205 - 215 | Typical range for a ketone in a six-membered ring.[2] |

| C2 | 45 - 55 | Carbon alpha to the protonated nitrogen. |

| C6 | 45 - 55 | Carbon alpha to the protonated nitrogen. |

| C3 | 40 - 50 | Methine carbon alpha to the carbonyl group. |

| C5 | 35 - 45 | Methylene carbon alpha to the carbonyl group. |

| -CH₂- (ethyl) | 20 - 30 | Methylene carbon of the ethyl group. |

| -CH₃ (ethyl) | 10 - 15 | Methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Ethylpiperidin-4-one hydrochloride is expected to show characteristic absorption bands for the N-H group of the secondary ammonium salt, the C=O group of the ketone, and the C-N and C-H bonds.

Experimental Protocol for IR Spectroscopy

For a solid sample like a hydrochloride salt, the IR spectrum can be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where the solid sample is placed directly on the ATR crystal.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |

| N-H₂⁺ stretch | 2400 - 2800 | Broad, Strong | Stretching of the N-H bonds in the ammonium salt. |

| C-H stretch (alkyl) | 2850 - 3000 | Medium-Strong | Stretching of the C-H bonds in the piperidine ring and ethyl group. |

| C=O stretch | 1710 - 1730 | Strong | Stretching of the carbonyl group in a six-membered ring ketone.[3] |

| N-H₂⁺ bend | 1560 - 1620 | Medium | Bending of the N-H bonds in the ammonium salt.[4] |

| C-N stretch | 1100 - 1250 | Medium | Stretching of the C-N bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which can be used to determine its molecular weight and deduce its structure.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) in positive ion mode would be a suitable technique for analyzing 3-Ethylpiperidin-4-one hydrochloride. The sample would be dissolved in a suitable solvent, such as methanol or a water/acetonitrile mixture, and introduced into the mass spectrometer. ESI is a soft ionization technique that is well-suited for polar and ionic compounds, and it is expected to produce a strong signal for the protonated molecule.

Predicted Mass Spectrum and Fragmentation

The molecular formula of 3-Ethylpiperidin-4-one is C₇H₁₃NO. The mass of the free base is approximately 127.19 g/mol . In positive ion ESI-MS, the compound is expected to be detected as the protonated molecule [M+H]⁺.

-

Predicted Molecular Ion: m/z ≈ 128.1

The fragmentation of the piperidin-4-one ring is expected to proceed through several characteristic pathways, including α-cleavage adjacent to the carbonyl group and cleavage of the bonds adjacent to the nitrogen atom.

Figure 2: Predicted major fragmentation pathways for 3-Ethylpiperidin-4-one.

Data Integration for Structural Confirmation

The definitive structural confirmation of 3-Ethylpiperidin-4-one hydrochloride would be achieved by integrating the data from all three spectroscopic techniques:

-

MS would confirm the molecular weight of the free base.

-

IR would confirm the presence of the key functional groups: the ketone and the secondary ammonium salt.

-

¹³C NMR would confirm the number of unique carbon environments.

-

¹H NMR , along with 2D NMR techniques like COSY and HSQC, would be used to assign the proton and carbon signals and establish the connectivity of the atoms. The coupling constants observed in the ¹H NMR spectrum would provide valuable information about the conformation of the piperidine ring and the relative stereochemistry of the substituents.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 3-Ethylpiperidin-4-one hydrochloride. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have constructed a comprehensive set of expected spectral data. This information will be a valuable resource for researchers working on the synthesis, characterization, and application of this and related piperidinone compounds, enabling more efficient identification and structural elucidation.

References

Sources

Technical Sourcing Guide: 3-Ethylpiperidin-4-one Hydrochloride

CAS No: 324769-01-9 | Formula: C₇H₁₄ClNO | Mol.[][2] Weight: 163.65 g/mol

Executive Summary

3-Ethylpiperidin-4-one hydrochloride is a specialized heterocyclic building block used in the synthesis of complex alkaloids, neurokinin antagonists, and kinase inhibitors. While structurally related to the commodity chemical 4-piperidone (a DEA List I chemical), the 3-ethyl derivative is a distinct entity often requiring custom synthesis or sourcing from specialized boutique suppliers.

Critical Advisory: Due to the structural similarity of this compound to precursors used in the synthesis of scheduled opioids (e.g., 3-ethylfentanyl), legitimate researchers must adhere to strict "Know Your Customer" (KYC) and End-User Declaration (EUD) protocols. This guide outlines a self-validating sourcing strategy to ensure chemical identity, purity, and regulatory compliance.

Regulatory & Compliance Framework

Before engaging suppliers, researchers must establish a compliance baseline. While unsubstituted 4-piperidone (CAS 41979-39-9) and 1-boc-4-piperidone are explicitly designated as List I Chemicals by the DEA (21 CFR § 1310.02) and scheduled by the EU, 3-ethylpiperidin-4-one occupies a complex regulatory space.

-

Federal Analogue Act (USA): As a positional isomer/homolog of a List I chemical, it may be treated as a regulated chemical mixture or "watched" substance depending on the jurisdiction and intended use.

-

Sourcing Protocol:

-

End-User Declaration (EUD): Prepare a signed EUD on institutional letterhead detailing the specific non-illicit research application (e.g., "Synthesis of Sigma-1 receptor ligands for neurodegenerative study").

-

Vendor Vetting: Only source from suppliers who require EUDs. Lack of KYC checks is a red flag for illicit suppliers.

-

Sourcing Strategy & Supplier Landscape

Commercial availability for this specific isomer is limited compared to the methyl derivative. Sourcing typically falls into two categories: Catalog Stock (rare) and Custom Synthesis (common).

Supplier Evaluation Matrix

| Supplier Tier | Typical Lead Time | Purity Guarantee | Documentation | Recommended For |

| Tier 1: Global Distributors (e.g., BOC Sciences, ChemScene) | 2-4 Weeks | >95% (HPLC) | Full COA, H-NMR, LCMS | Routine Screening, Scale-up |

| Tier 2: Boutique Synthesis (e.g., AChemBlock, Simson Pharma) | 4-8 Weeks | >97% | Batch-specific NMR | High-Purity Requirements |

| Tier 3: Aggregators (e.g., MolPort, eMolecules) | Variable | Variable | Vendor-dependent | Price Comparison |

Verified Suppliers (Reference Only)

-

AChemBlock: Lists CAS 324769-01-9 (Catalog ID: X194589) as a building block.

-

BOC Sciences: Offers custom synthesis capabilities for substituted piperidones (Catalog BB077465).

-

Simson Pharma: Specializes in impurity standards and custom synthesis of piperidine derivatives.

Warning: Do not confuse with Ethyl 4-piperidone-3-carboxylate hydrochloride (CAS 4644-61-5). This is a common precursor often mislabeled or appearing in search results due to keyword overlap.

Technical Validation: Quality Control Protocols

Trusting a label is insufficient for high-stakes research. The following self-validating protocols ensure the material received is the correct regioisomer and free of critical impurities.

A. Visual Inspection

-

Appearance: White to off-white crystalline solid.

-

Hygroscopicity: The hydrochloride salt is hygroscopic. If the material appears as a wet paste or sticky gum, it has likely absorbed significant moisture, affecting stoichiometry.

B. Structural Validation (NMR & LCMS)

The most common impurity is the non-decarboxylated beta-keto ester (Ethyl 4-piperidone-3-carboxylate).

Protocol 1: 1H-NMR Validation (D2O or CDCl3)

-

Diagnostic Signal (Target): Look for the ethyl group signals—a triplet (~0.9 ppm) and a quartet (~1.5-1.8 ppm) integrated for 5 protons.

-

Impurity Flag: If you see an ethyl quartet shifted downfield to ~4.2 ppm and a triplet at ~1.3 ppm, this indicates an ester moiety (O-CH2-CH3), meaning decarboxylation failed.

-

Regioisomer Check: The C3-H proton (alpha to ketone and ethyl group) should appear as a multiplet integrating to 1H.

Protocol 2: LCMS Identification

-

Target Mass: [M+H]+ = 128.1 (Free base MW = 127.19).

-

Impurity Mass: [M+H]+ = 200.1 (Indicates presence of Carboxylate precursor).

C. QC Decision Workflow

The following diagram illustrates the logic flow for accepting or rejecting a batch based on analytical data.

Figure 1: Quality Control Decision Tree for validating 3-Ethylpiperidin-4-one HCl.

Scientific Context: Legitimate Applications

To justify sourcing this "watched" chemical, researchers should cite its specific utility in non-opioid medicinal chemistry.

-

Sigma-1 Receptor Ligands: Substituted piperidones are key scaffolds for synthesizing high-affinity Sigma-1 ligands, which are investigated for neuroprotective effects in Alzheimer's and ALS models. The 3-ethyl substitution provides steric bulk that can enhance selectivity over Sigma-2 receptors.

-

Akt Kinase Inhibitors: The piperidine ring serves as a hydrophilic linker in ATP-competitive inhibitors targeting the Akt signaling pathway, a critical node in cancer cell survival and proliferation.

-

Neurokinin-1 (NK1) Antagonists: The 3-substituted piperidine core mimics the spatial arrangement of Substance P antagonists, useful in treating chemotherapy-induced nausea and depression.

Synthesis Pathway & Impurity Origin

Understanding the synthesis helps predict impurities. The standard route involves a Dieckmann condensation followed by decarboxylation.

Figure 2: Synthesis route showing the origin of the common carboxylate impurity.

Handling and Storage

-

Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen). The HCl salt is prone to absorbing moisture, which can catalyze degradation or polymerization of the free base if neutralized.

-

Stability: Solutions in water or methanol should be used immediately. Avoid prolonged storage in basic solution, as 3-substituted piperidones can undergo retro-Michael addition or self-condensation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12284277, 3-Methylpiperidin-4-one (Analog Reference). Retrieved from [Link][3]

-

Drug Enforcement Administration (2023). Designation of 4-Piperidone as a List I Chemical. Federal Register. Retrieved from [Link][4]

-

European Commission (2023). Delegated Regulation (EU) 2023/196 amending Regulation (EC) No 273/2004 as regards the inclusion of certain drug precursors. Retrieved from [Link][5]

Sources

Methodological & Application

Asymmetric synthesis using 3-Ethylpiperidin-4-one hydrochloride

Executive Summary

3-Ethylpiperidin-4-one hydrochloride (CAS: 32161-06-1) is a critical pharmacophore precursor, particularly in the synthesis of Janus kinase (JAK) inhibitors and G-protein coupled receptor (GPCR) ligands. Its structural value lies in the C3-ethyl substituent, which introduces steric bulk and potential chirality adjacent to the reactive C4-ketone.

However, this scaffold presents a distinct synthetic challenge: the C3 stereocenter is configurationally unstable due to keto-enol tautomerism facilitated by the adjacent carbonyl group. Rather than viewing this as a liability, this Application Note details how to leverage this lability for Dynamic Kinetic Resolution (DKR) . We present two validated protocols for converting this racemic starting material into enantioenriched cis-3-ethyl-4-functionalized piperidines, focusing on Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) and Diastereoselective Reductive Amination.

Strategic Analysis: The "Lability" Advantage

The Challenge of the Hydrochloride Salt

The starting material is supplied as a hydrochloride salt to prevent oxidative degradation (polymerization) of the free base.

-

Critical Insight: Direct use of the HCl salt in metal-catalyzed reactions often leads to catalyst poisoning or failure to achieve the basicity required for the DKR mechanism.

-

Strategy: Protocols below incorporate in situ neutralization or discrete free-basing steps to ensure compatibility with base-sensitive catalytic cycles.

Mechanism of Dynamic Kinetic Resolution (DKR)

In a standard kinetic resolution, the maximum yield of a single enantiomer is 50%. In DKR, the rapid racemization of the starting material (via enolization) allows for a theoretical 100% yield of a single stereoisomer, provided the rate of racemization (

Figure 1: DKR Mechanism for 3-Ethylpiperidin-4-one

Caption: Thermodynamic racemization via the enol intermediate feeds the kinetic trap (reduction), selectively producing the cis-isomer.[1]

Protocol A: Synthesis of cis-3-Ethyl-4-hydroxypiperidine via Ru-Catalyzed ATH

This protocol utilizes a "Noyori-type" Ruthenium catalyst to effect the asymmetric transfer hydrogenation. This method is superior to borohydride reduction for controlling the C3/C4 relative stereochemistry.

Reagents & Materials

-

Substrate: 3-Ethylpiperidin-4-one HCl (1.0 equiv).

-

Catalyst: RuCl (0.5 – 1.0 mol%).

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

-

Solvent: Dichloromethane (DCM) or 2-Propanol (IPA).

-

Base (for neutralization): KOH or

.

Step-by-Step Methodology

-

Salt Neutralization (Discrete Method):

-

Dissolve 3-Ethylpiperidin-4-one HCl in minimal water.

-

Add saturated

until pH > 10. -

Extract 3x with DCM. Dry combined organics over

and concentrate immediately before use (free base is unstable). -

Note: Do not store the free base; it dimerizes.

-

-

Catalyst Loading:

-

In a reaction vessel under

, dissolve the fresh free base in DCM (0.5 M concentration). -

Add RuCl (S/C = 100-200).

-

-

Reaction Initiation:

-

Workup:

-

Quench with water. Extract with EtOAc.

-

Wash organic layer with saturated

(to remove formic acid) and brine. -

Concentrate to yield crude cis-3-ethyl-4-hydroxypiperidine.

-

Expected Results

-

Yield: >85%

-

Diastereomeric Ratio (dr): >95:5 (cis:trans)

-

Enantiomeric Excess (ee): >97% (determined by Chiral HPLC using OD-H column).

Protocol B: Diastereoselective Reductive Amination

For applications requiring the 4-amino functionality (e.g., Tofacitinib analogs), a direct reductive amination is preferred. While enzymatic transaminases are gaining traction, chemical reductive amination using borohydrides remains the robust standard for scale-up.

Reagents

-

Amine Source: Benzylamine (BnNH2) or chiral amine (e.g., (S)-phenylethylamine).

-

Reductant: Sodium Triacetoxyborohydride (STAB) or

. -

Acid Catalyst: Acetic Acid (AcOH).

-

Solvent: 1,2-Dichloroethane (DCE) or THF.

Workflow Visualization

Caption: Stepwise progression for reductive amination favoring the cis-diastereomer.

Step-by-Step Methodology

-

In-Situ Neutralization:

-

Suspend 3-Ethylpiperidin-4-one HCl in DCE.

-

Add 1.0 equiv of Triethylamine (TEA) and stir for 15 min.

-

-

Imine Formation:

-

Add 1.1 equiv of the amine (e.g., Benzylamine).

-

Add 1.5 equiv of Acetic Acid.

-

Stir at room temperature for 1–2 hours.

-

Why: The acid catalyzes imine formation but buffers the system to prevent immediate reduction of the ketone.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise.

-

Allow to warm to RT overnight.

-

Mechanistic Note: STAB is a bulky hydride. It preferentially attacks the iminium ion from the less hindered equatorial face, pushing the new amine group into the axial position (initially), but thermodynamic equilibration and the presence of the C3-ethyl group typically favor the cis-isomer (where the C3-ethyl and C4-amine minimize 1,2-diaxial strain).

-

-

Deprotection (If Benzyl used):

-

The N-benzyl group can be removed via Hydrogenation (Pd/C,

, MeOH) to yield the primary amine.

-

Analytical Validation

| Parameter | Method | Acceptance Criteria |

| Identity | 1H-NMR (DMSO-d6 or CDCl3) | Distinct shift of C4-H. Coupling constants ( |

| Enantiomeric Purity | Chiral HPLC (Daicel Chiralpak AD-H or OD-H) | > 98% ee |

| Diastereomeric Ratio | 1H-NMR or UPLC | > 90:10 (cis:trans) |

| Residual Solvent | GC-Headspace | < ICH Limits |

References

-

Dynamic Kinetic Resolution of 4-Piperidinones

-

Ruthenium-Catalyzed ATH (General Mechanism)

-

Reductive Amination in Drug Synthesis

-

Synthesis of 3-Substituted Piperidines

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of a concise, asymmetric synthesis of a smoothened receptor (SMO) inhibitor: enzymatic transamination of a 4-piperidinone with dynamic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

Application Note: Strategic Utilization of 3-Ethylpiperidin-4-one Hydrochloride in Medicinal Chemistry

[1]

Abstract & Introduction

In the landscape of modern medicinal chemistry, the piperidine ring is a "privileged scaffold," appearing in over 12,000 clinically tested agents.[1] While 4-piperidone is a ubiquitous building block, its C3-substituted analogue, 3-Ethylpiperidin-4-one hydrochloride (CAS: 324769-01-9), offers a critical advantage: symmetry breaking .[1]

Unlike the achiral parent 4-piperidone, the introduction of the ethyl group at the C3 position creates a chiral center.[1] This structural feature allows medicinal chemists to explore stereochemical space, influencing receptor binding affinity and metabolic stability. This guide details the handling, synthetic utility, and specific protocols for leveraging this scaffold to construct complex heterocyclic libraries, specifically focusing on gamma-carbolines and spirocyclic systems.

Chemical Profile & Handling

3-Ethylpiperidin-4-one hydrochloride is typically supplied as a hygroscopic, off-white crystalline solid.[1] It is stable under inert atmospheres but prone to oxidation and self-condensation (aldol-type) if the free base is stored improperly.[1]

Table 1: Physicochemical Properties

| Property | Value | Relevance to Protocol |

| Molecular Formula | C₇H₁₃NO[1][2][3] · HCl | Stoichiometry calculations (MW = 163.65 g/mol ).[1] |

| Solubility | Water, Methanol, DMSO | High water solubility requires careful extraction during workup.[3] |

| Acidity (pKa) | ~9-10 (Piperidine N) | Requires strong base (e.g., K₂CO₃, NaOH) for free-basing.[1][3] |

| Chirality | Racemic (±) | Product will be a racemic mixture unless resolved or asymmetric catalysis is used.[1][3] |

| Stability | Hygroscopic | Store in desiccator; weigh quickly in ambient air.[1][3] |

Synthetic Utility: The "Why"

The 3-ethyl substituent is not merely a passive bystander; it is a steric director.[1] In drug design, this group can lock conformations or fill hydrophobic pockets in target proteins (e.g., GPCRs, ion channels).[1]

Construction of Fused Heterocycles (Gamma-Carbolines)

Reaction with aryl hydrazines via the Fischer Indole Synthesis yields 1,2,3,4-tetrahydro-γ-carbolines.[1][3] The C3-ethyl group in the starting material becomes the C4-ethyl group in the carboline, a position known to modulate selectivity between Serotonin (5-HT) and Dopamine (D2) receptors.[1]

Spirocyclic Scaffolds

Condensation of the C4-ketone with nitriles or cyanides (Strecker or Bucherer-Bergs reactions) creates spiro-piperidines.[1][3] These are isosteres of the morphnan core found in opioids but are increasingly investigated for Neurokinin-1 (NK1) antagonism (anti-emetic/anxiolytic) and non-opioid analgesia.[1]

Detailed Experimental Protocols

Protocol A: Free-Basing and N-Protection (Boc-Anhydride)

Rationale: The HCl salt is unsuitable for organometallic additions or reactions requiring non-polar solvents.[1] N-protection prevents self-condensation and simplifies purification.[1]

Reagents:

-

3-Ethylpiperidin-4-one HCl (1.0 equiv)[1]

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)[1]

-

Triethylamine (Et₃N) (2.5 equiv)[1]

-

Dichloromethane (DCM) (Solvent)[1]

Step-by-Step:

-

Suspension: Suspend 3-Ethylpiperidin-4-one HCl (10 mmol) in DCM (50 mL) in a round-bottom flask.

-

Neutralization: Cool to 0°C. Add Et₃N (25 mmol) dropwise. The suspension will clear as the free base forms.[1]

-

Addition: Add Boc₂O (11 mmol) dissolved in minimal DCM dropwise over 15 minutes.

-

Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).[1] The amine spot (ninhydrin active) should disappear.[1]

-

Workup: Wash with 1M citric acid (removes excess Et₃N), saturated NaHCO₃, and brine.

-

Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.

-

Result: N-Boc-3-ethylpiperidin-4-one is obtained as a pale yellow oil.[1] Yields typically >90%.[1][3]

Protocol B: Fischer Indole Synthesis of 4-Ethyl-Tetrahydro-Gamma-Carboline

Rationale: This reaction demonstrates the scaffold's ability to build tricyclic pharmacophores rapidly.[1][3]

Reagents:

-

3-Ethylpiperidin-4-one HCl (1.0 equiv)[1]

-

Phenylhydrazine (1.0 equiv)[1]

-

Sulfuric Acid (4% in Ethanol) OR Polyphosphoric Acid (PPA)[1][3]

Step-by-Step:

-

Hydrazone Formation: Dissolve 3-Ethylpiperidin-4-one HCl (5 mmol) and Phenylhydrazine (5 mmol) in Ethanol (20 mL). Stir at RT for 1 hour. A precipitate (hydrazone) may form.[1]

-

Cyclization: Add concentrated H₂SO₄ (1 mL) dropwise (Caution: Exothermic).

-

Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. The solution will darken.

-

Monitoring: Monitor by LC-MS for the formation of the indole mass (M+ = Expected MW - 17 for NH3 loss).

-

Quench: Cool to RT. Pour onto crushed ice/water (50 mL).

-

Basification: Basify to pH 10 using 4M NaOH. The product will precipitate or oil out.[1]

-

Extraction: Extract with DCM (3 x 30 mL).

-

Purification: The crude product is often a mixture of regioisomers if the hydrazine is substituted.[1][3] For unsubstituted phenylhydrazine, recrystallize from Ethanol/Water.

Visualizing the Workflow

The following diagram illustrates the strategic branching points available when starting with this scaffold.

Figure 1: Synthetic divergence map for 3-Ethylpiperidin-4-one, highlighting three primary medicinal chemistry pathways.[1]

Scientific Integrity & Validation (E-E-A-T)

Stereochemical Considerations

The presence of the ethyl group at C3 renders the C4 carbonyl susceptible to diastereoselective nucleophilic attack.[1][3]

-

Axial vs. Equatorial: In the chair conformation, the 3-ethyl group will prefer the equatorial position to minimize 1,3-diaxial interactions.

-

Hydride Reduction: Reduction of the ketone (e.g., NaBH₄) typically yields the trans-alcohol (3-ethyl-4-hydroxypiperidine) as the major product due to equatorial attack of the hydride, though the ratio is solvent-dependent.[1]

Self-Validating Protocol Design[1]

-

Protocol A Checkpoint: The disappearance of the solid HCl salt and the formation of a clear organic layer is the first visual confirmation of successful free-basing.[1]

-

Protocol B Checkpoint: The "Indole Odor" is characteristic, but LC-MS is mandatory. The shift in retention time and mass (-17 Da from hydrazone) confirms cyclization.[1]

References

-

PubChem. 3-Methylpiperidin-4-one (Analogous Chemistry).[1][3] National Library of Medicine.[1] Available at: [Link] (Accessed Oct 2023).[1] Note: Used for physicochemical property extrapolation.[3]

-

Organic Chemistry Portal. Synthesis of 4-Piperidones. Available at: [Link] (Accessed Oct 2023).[1][3]

-

Baliah, V., et al. "Synthesis and stereochemistry of some 2,6-diarylpiperidin-4-ones."[3] Indian Journal of Chemistry, cited in Chem. Rev. Lett.[1] 2021.[1][4][5] (Contextual grounding for piperidone reactivity).

-

Janssen, P. A. J. "The evolution of the piperidine-type analgesics."[1][3] Journal of Medicinal Chemistry. (Historical context for the scaffold's significance in drug development).

Sources

- 1. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 13444-24-1: 1-Ethyl-3-piperidinol | CymitQuimica [cymitquimica.com]

- 3. 3-Methylpiperidin-4-one | C6H11NO | CID 12284277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bloomtechz.com [bloomtechz.com]

- 5. bloomtechz.com [bloomtechz.com]

Technical Guide: Synthesis and Reactivity of 3-Ethylpiperidin-4-one Hydrochloride

Topic: Reaction conditions for 3-Ethylpiperidin-4-one hydrochloride Content Type: Application Notes and Protocols

CAS: 324769-01-9 | Formula: C7H13NO·HCl | M.W.: 163.65 g/mol [1][2]

Introduction & Core Utility

3-Ethylpiperidin-4-one hydrochloride is a critical pharmacophore in medicinal chemistry, serving as a scaffold for various bioactive agents, including Janus kinase (JAK) inhibitors, muscarinic receptor antagonists, and opioid receptor ligands. The C3-ethyl substituent introduces specific steric bulk and chirality (creating a stereocenter at C3), which often enhances selectivity compared to the unsubstituted piperidin-4-one parent.

This guide details the synthesis , critical reaction parameters (CRPs) , and downstream applications of this scaffold. It addresses the challenge of handling the hydrochloride salt, which is hygroscopic and prone to hydration, contrasting it with the free base which is susceptible to oxidative dimerization.

Synthesis Protocols

For research and early-phase development, the most robust synthesis relies on the Alkylation-Decarboxylation Strategy starting from commercially available

Protocol A: Synthesis via -Keto Ester Alkylation (Robust Scale-Up)

Target: 3-Ethylpiperidin-4-one HCl from Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.

Step 1: C3-Alkylation

-

Reagents: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (1.0 eq), Ethyl Iodide (1.2 eq), Potassium tert-butoxide (KOtBu) or NaH (1.1 eq).[2]

-

Solvent: THF (anhydrous) or DMF.[2]

-

Conditions:

Step 2: Hydrolysis & Decarboxylation[2][3]

-

Reagents: 6M HCl (aqueous).

-

Conditions:

Step 3: Deprotection (Hydrogenolysis) & Salt Formation[2]

-

Reagents: Pd/C (10% w/w), H2 (1 atm or balloon), Ethanol/MeOH.

-

Conditions:

-

Dissolve 1-benzyl-3-ethylpiperidin-4-one in Ethanol.

-

Add catalytic HCl (to prevent secondary amine poisoning of catalyst and ensure salt formation).[2]

-

Stir under H2 atmosphere for 12–24 hours.

-

Filter catalyst over Celite.[2]

-

Concentrate and recrystallize from EtOH/Et2O to yield 3-Ethylpiperidin-4-one hydrochloride .[2]

-

Protocol B: Direct Enolate Alkylation (Discovery Scale)

Target: 1-Boc-3-ethylpiperidin-4-one (Protected form).[2]

-

Reagents: 1-Boc-4-piperidone, LiHMDS (1.1 eq), Ethyl Iodide.

-

Conditions: -78°C in THF. Kinetic control is required to prevent poly-alkylation.[2]

-

Note: This route often yields a mixture of mono- and di-alkylated products, requiring careful column chromatography.[2]

Critical Reaction Parameters (CRP) & Optimization

The following parameters are decisive for yield and purity when using 3-Ethylpiperidin-4-one HCl in downstream reactions.

| Parameter | Condition | Rationale |

| Free-Basing | In Situ vs. Pre-isolation | The HCl salt is acidic. For nucleophilic attacks (e.g., Grignard), pre-isolate the free base using NaHCO3/DCM extraction.[2] For reductive amination, in situ neutralization with Et3N or DIPEA is preferred to minimize handling losses.[2] |

| Solvent Choice | DCE (1,2-Dichloroethane) | Preferred for reductive amination due to slightly acidic nature promoting imine formation.[2] |

| Water Content | < 0.1% | Strictly anhydrous conditions are required for enolate chemistry.[2] For reductive amination, small amounts of water are tolerated but molecular sieves (4Å) improve yields.[2] |

| Stereochemistry | Racemic | The C3 position is labile.[2] Enantiopure compounds usually racemize under basic or acidic conditions via enolization.[2] Kinetic resolution is often performed after the ketone is reacted.[2] |

Downstream Application: Reductive Amination

This is the primary utility of the scaffold in drug discovery.[2]

Standard Protocol

-

Preparation: Suspend 3-Ethylpiperidin-4-one HCl (1.0 eq) in DCE (0.1 M).

-

Neutralization: Add DIPEA (1.0 eq) to liberate the free amine in situ.[2]

-

Imine Formation: Add the primary amine (R-NH2, 1.1 eq) and Acetic Acid (1.0 eq).[2] Stir for 30–60 min at RT.[2]

-

Note: The acid catalyst is crucial for activating the ketone.[2]

-

-

Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq). Stir for 2–16 hours.[2]

-

Quench: Add saturated aqueous NaHCO3. Extract with DCM.[2]

Visualization: Reaction Workflow

The following diagram illustrates the synthesis and application logic.

Caption: Synthesis pathway from beta-keto ester precursors to downstream applications.

Handling, Stability & Analytics

Stability Profile

-

Hygroscopicity: High.[2] The HCl salt absorbs atmospheric moisture, leading to "clumping" which complicates weighing.[2]

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Desiccators are mandatory for long-term storage.[2]

-

Thermal Stability: Stable up to ~150°C (melting point region), but free base degrades >60°C in air.[2]

Analytical Characterization[2]

-

1H NMR (D2O/DMSO-d6):

-

The C3-ethyl group appears as a triplet (~0.9 ppm, CH3) and a multiplet (~1.4–1.6 ppm, CH2).[2]

-

The C3-H proton is often obscured or appears as a complex multiplet due to coupling with the ethyl group and ring protons.

-

Diagnostic: Look for the disappearance of the benzyl peaks (7.2–7.4 ppm) if synthesized via the benzyl route.[2]

-

-

Mass Spectrometry: ESI+ [M+H] = 128.1 (Free base).[2]

References

-

Synthesis of 3-substituted piperidones

-

Reductive Amination Guidelines

-

Physical Properties & Safety

-

General Piperidone Chemistry

Sources

- 1. 3-Ethyl-4-piperidone hydrochloride 95.00% | CAS: 324769-01-9 | AChemBlock [achemblock.com]

- 2. 4-Piperidone hydrochloride | C5H10ClNO | CID 3084851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. ETHYL 4-PIPERIDONE-3-CARBOXYLATE HYDROCHLORIDE CAS#: 4644-61-5 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

Application Note: High-Efficiency Stereoselective Hydrogenation of 3-Ethylpiperidin-4-one Derivatives

This Application Note is designed for researchers in medicinal chemistry and process development. It details the stereoselective catalytic hydrogenation of 3-ethylpiperidin-4-one derivatives, a critical scaffold in the synthesis of neurokinin antagonists, GPCR ligands, and other bioactive heterocycles.[1]

Executive Summary

The 3,4-disubstituted piperidine motif is a "privileged structure" in drug discovery.[1] However, accessing specific diastereomers (cis vs. trans) of 3-ethylpiperidin-4-one derivatives presents a classic stereochemical challenge.[1]

This guide addresses two distinct hydrogenation workflows:

-

Ring Construction: Hydrogenation of 3-ethyl-4-alkoxypyridines or 3-ethyl-4-pyridones to access the saturated piperidine core.

-

Carbonyl Reduction: Diastereoselective hydrogenation of the ketone moiety in 3-ethylpiperidin-4-one to yield cis- or trans-3-ethyl-4-piperidinol .

Key Insight: In catalytic hydrogenation, the 3-ethyl substituent acts as a steric director.[1] Under kinetic control (PtO₂, acidic media), H₂ addition occurs from the less hindered face, predominantly yielding the cis-isomer .[1] Thermodynamic equilibration favors the trans-isomer (diequatorial).

Mechanistic Principles & Catalyst Selection

The Stereochemical Challenge

The reduction of 3-substituted-4-piperidones creates two chiral centers. The diastereomeric ratio (dr) is governed by the catalyst's surface approach relative to the 3-ethyl group.

-

Kinetic Control (Cis-Selective): The catalyst binds to the face opposite the bulky 3-ethyl group. The delivery of hydrogen (syn-addition) pushes the resulting hydroxyl group to the same side as the ethyl group (cis-relationship).

-

Thermodynamic Control (Trans-Selective): Isomerization via enol intermediates allows the substituents to adopt the energetically favorable diequatorial conformation.

Catalyst Performance Matrix

| Catalyst | Active Species | Selectivity | Primary Application | Conditions |

| PtO₂ (Adams' Cat.) | Pt(0) surface | High Cis (>90:[1]10) | Pyridine reduction; Ketone reduction | AcOH, 1-4 atm H₂ |

| Ru/C (5%) | Ru(0) | Mod. Cis (70:30) | Ketone reduction; High pressure tolerance | MeOH/H₂O, 50 bar |

| Raney Nickel | Ni(0) | Mixed/Trans | General reduction; Desulfurization | EtOH, High Temp |

| Ir-Chiral Complex | Ir(III)-H | Enantioselective | Asymmetric hydrogenation of pyridines | Homogeneous, additives |

Experimental Protocols

Protocol A: Synthesis of cis-3-Ethyl-4-piperidinol (Kinetic Control)

Objective: High-yield conversion of N-Benzyl-3-ethylpiperidin-4-one to cis-N-Benzyl-3-ethyl-4-piperidinol.

Reagents:

-

Substrate: N-Benzyl-3-ethylpiperidin-4-one (10 mmol)

-

Catalyst: Platinum(IV) oxide (PtO₂, Adams' Catalyst) - 5 mol%[1]

-

Solvent: Glacial Acetic Acid (AcOH) - 0.5 M concentration[1]

-

Gas: Hydrogen (H₂) - Balloon pressure (1 atm) or low pressure (3 bar)[1]

Workflow:

-

Preparation: Dissolve the substrate in glacial AcOH. The acidic medium protonates the tertiary amine, preventing catalyst poisoning by the nitrogen lone pair.[1]

-

Activation: Add PtO₂ carefully (pyrophoric risk). Purge the vessel with N₂ three times, then H₂ three times.[1]

-

Reaction: Stir vigorously at Room Temperature (20-25°C) under H₂ atmosphere.

-

Monitoring: Monitor H₂ uptake. Reaction is typically complete in 4–12 hours.[1]

-

Workup:

-

Purification: Flash chromatography (MeOH/DCM).

Expected Result: >90% Conversion, >9:1 cis:trans ratio.

Protocol B: Pyridine Ring Hydrogenation (Scaffold Synthesis)

Objective: Reduction of 3-ethyl-4-methoxypyridine to 3-ethylpiperidin-4-one (via hydrolysis) or 3-ethyl-4-methoxypiperidine.[1]

Reagents:

-

Substrate: 3-Ethyl-4-substituted-pyridine[1]

-

Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or PtO₂[1]

-

Solvent: MeOH with 1.0 eq. HCl (or AcOH)[1]

-

Conditions: 50 bar H₂, 60°C

Workflow:

-

Loading: Charge autoclave with substrate, solvent, and acid (essential for pyridine ring activation).[1]

-

Hydrogenation: Pressurize to 50 bar. Heat to 60°C.

-

Isolation: Vent H₂, filter catalyst. Neutralize to obtain the free base.

Visualization of Stereochemical Pathways

The following diagram illustrates the divergence between kinetic (cis) and thermodynamic (trans) outcomes during the hydrogenation process.

Figure 1: Stereodivergent pathways in the catalytic hydrogenation of 3-ethylpiperidin-4-one. Kinetic control favors the cis-isomer via steric screening.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst Poisoning | Ensure amine is protonated (use AcOH or HCl).[1] Purge S/P impurities. |

| Poor Cis-Selectivity | Temperature too high | Cool reaction to 0–10°C. Switch to PtO₂.[1] |

| De-benzylation | Over-reduction | If N-Bn is present, avoid Pd/C. Use PtO₂ (less active for hydrogenolysis) or stop reaction immediately upon H₂ uptake cessation.[1] |

| Trans-Isomer Desired | Kinetic Trap | Use thermodynamic conditions: Na/EtOH reduction or equilibrate the cis-alcohol with Aluminum Isopropoxide (Oppenauer conditions). |

References

-

Zhou, Y.-G. (2016).[1] Method for synthesis of 3-piperidone derivatives through iridium catalytic hydrogenation. SciSpace. Link

-

Glorius, F., et al. (2013).[1] Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines. Journal of the American Chemical Society.[6] Link[1]

-

Cramer, N., et al. (2025).[1] Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. Link[1]

-

Boulanger, B. (n.d.).[1][7] The Art of Heterogeneous Catalytic Hydrogenation. University of Illinois.[1] Link

-

Ma, J.A., et al. (2022).[1] Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry. Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. thalesnano.com [thalesnano.com]

- 5. researchgate.net [researchgate.net]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Lewis Acid-Catalyzed Vinyl Acetal Rearrangement of 4,5-Dihydro-1,3-dioxepines: Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

The Mannich Reaction: A Robust and Versatile Protocol for the Synthesis of Piperidinone Scaffolds

Introduction: The Enduring Significance of the Piperidinone Core and the Mannich Reaction

The piperidinone scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products and pharmaceutically active compounds. Its inherent structural features allow for three-dimensional diversity, making it a cornerstone in the design of novel therapeutics targeting a wide range of diseases. The synthesis of substituted piperidinones, therefore, remains a subject of intense research and development in medicinal chemistry and drug discovery. Among the plethora of synthetic methodologies, the Mannich reaction stands out as a powerful and versatile tool for the construction of the piperidinone ring system. This multicomponent reaction, which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, offers a convergent and atom-economical approach to complex molecular architectures.[1] This application note provides a detailed protocol for the synthesis of 4-piperidinones via the classical Mannich-type condensation, often referred to as the Petrenko-Kritschenko piperidone synthesis, and delves into the mechanistic underpinnings, practical considerations, and common variations of this venerable reaction.[2][3]

Mechanistic Insights: The Stepwise Assembly of the Piperidinone Ring

The classical Mannich reaction for piperidinone synthesis is a one-pot, three-component condensation involving an enolizable ketone, an aldehyde, and a primary amine or ammonia.[4][5] The reaction proceeds through a cascade of reversible steps, culminating in the formation of the heterocyclic ring. A thorough understanding of the mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes.

The reaction is typically initiated by the formation of an iminium ion from the condensation of the aldehyde (often an aromatic aldehyde like benzaldehyde) and the amine (e.g., ammonium acetate, which serves as a source of ammonia).[6] Concurrently, the ketone (commonly an acetone derivative like ethyl acetoacetate or acetone itself) enolizes under the reaction conditions. The enol then acts as a nucleophile, attacking the electrophilic iminium ion to form a β-amino carbonyl compound, the Mannich base.[7] In the context of piperidinone synthesis, this process occurs twice in a sequential manner. Two molecules of the aldehyde and one molecule of the amine react with a molecule of a dialkyl ketone.[6]

The overall transformation can be visualized as a double Mannich reaction followed by an intramolecular cyclization. The initial Mannich reaction forms a mono-adduct, which then undergoes a second Mannich reaction with another molecule of the aldehyde and the enolized ketone. The resulting intermediate then undergoes an intramolecular cyclization and dehydration to afford the 4-piperidinone ring.

Figure 1: Simplified workflow of the Mannich reaction for piperidinone synthesis.

Experimental Protocol: A Step-by-Step Guide to 4-Piperidinone Synthesis

This protocol outlines a general procedure for the synthesis of a 2,6-diaryl-4-piperidinone derivative, a classic example of the Petrenko-Kritschenko reaction.[3] Researchers should optimize the stoichiometry, solvent, and reaction time for their specific substrates.

Materials:

-

Substituted aromatic aldehyde (e.g., benzaldehyde)

-

An enolizable ketone (e.g., acetone, ethyl methyl ketone)

-

A primary amine source (e.g., ammonium acetate)

-

Solvent (e.g., ethanol, methanol)

-

Catalyst (optional, e.g., a Bronsted or Lewis acid)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice bath

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol, ethanol/water mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aromatic aldehyde (2 equivalents) and the ketone (1 equivalent) in the chosen solvent (e.g., ethanol).

-

Addition of Amine: To the stirred solution, add the primary amine source (e.g., ammonium acetate, 1-1.5 equivalents). The order of addition can be critical and may require optimization.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce precipitation of the product. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold solvent.

-

Purification: The crude piperidinone can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol or ethanol-ethyl acetate).[8] The purity of the final product should be assessed by techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Causality Behind Experimental Choices:

-

Solvent: Ethanol and methanol are commonly used as they are good solvents for the reactants and the resulting product often has limited solubility at lower temperatures, facilitating its isolation.

-

Amine Source: Ammonium acetate is a convenient source of ammonia in situ and the acetate anion can act as a mild base to promote enolization.

-

Stoichiometry: A 2:1:1 molar ratio of aldehyde:ketone:amine is typically employed for the synthesis of symmetrical 4-piperidinones.

-

Temperature: Refluxing conditions are generally required to provide sufficient energy to overcome the activation barriers of the multiple reaction steps.

Data Presentation: Representative Examples of Mannich-derived Piperidinones

The versatility of the Mannich reaction allows for the synthesis of a wide variety of substituted piperidinones by simply varying the starting materials. The following table provides a few examples of piperidinone derivatives synthesized via this methodology, showcasing the achievable yields.

| Aldehyde | Ketone | Amine Source | Product | Yield (%) | Reference |

| Benzaldehyde | Acetone | Ammonium Acetate | 2,6-Diphenyl-4-piperidinone | 70-85 | [3] |

| 4-Chlorobenzaldehyde | Ethyl Methyl Ketone | Ammonium Acetate | 2,6-Bis(4-chlorophenyl)-3-methyl-4-piperidinone | 65-78 | [3] |

| 2-Naphthaldehyde | Acetone | Methylamine | 1-Methyl-2,6-di(naphthalen-2-yl)piperidin-4-one | ~60 | N/A |

| 4-Methoxybenzaldehyde | Cyclohexanone | Ammonium Acetate | 2,6-Bis(4-methoxyphenyl)spiro[cyclohexane-1,3'-piperidin]-4'-one | 55-70 | N/A |

Note: Yields are approximate and can vary depending on the specific reaction conditions and purification methods.

Troubleshooting and Key Considerations

While the Mannich reaction is generally robust, researchers may encounter certain challenges. Here are some common issues and their potential solutions:

-

Low Yields: Incomplete reaction or formation of side products can lead to low yields. Consider increasing the reaction time, optimizing the temperature, or using a catalyst. The gradual addition of one of the reactants, such as the aldehyde, can sometimes improve yields.[8]

-

Formation of Side Products: The formation of aldol condensation products of the ketone or aldehyde can be a competing reaction. Using a pre-formed imine or iminium salt can sometimes mitigate this issue.

-

Purification Difficulties: The crude product may be contaminated with starting materials or side products. Multiple recrystallizations or column chromatography may be necessary to achieve high purity.[9]

-

Stereoselectivity: For the synthesis of chiral piperidinones, stereoselective variations of the Mannich reaction, often employing chiral catalysts or auxiliaries, are required.[10][11][12]

Safety Precautions

As with any chemical synthesis, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Perform the reaction in a well-ventilated fume hood, especially when working with volatile aldehydes or amines.

-

Ammonia: If using ammonia directly or generating it in situ, be aware of its corrosive and toxic nature. Handle with care and ensure adequate ventilation.[13]

-

Reagent Handling: Many aldehydes are irritants. Avoid inhalation and skin contact.

Conclusion and Future Directions

The Mannich reaction remains a cornerstone of heterocyclic synthesis, providing a reliable and adaptable route to a diverse range of piperidinone derivatives. Its operational simplicity, coupled with the ready availability of starting materials, ensures its continued relevance in both academic research and industrial drug development. Future advancements in this field are likely to focus on the development of more efficient and highly stereoselective catalytic systems, enabling the asymmetric synthesis of complex chiral piperidinones with enhanced biological activity. The exploration of intramolecular Mannich reactions also presents a promising avenue for the construction of intricate polycyclic alkaloid skeletons.[14][15]

References

-

Szakács, Z., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(19), 6561. Available at: [Link]

-

Wikipedia. (n.d.). Petrenko-Kritschenko piperidone synthesis. Retrieved from [Link]

-

Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-191. Available at: [Link]

-

Manivel, P., & Dhas, S. A. A. (2015). Mannich reaction: A versatile and convenient approach to bioactive skeletons. Journal of Chemical Sciences, 127(1), 3-17. Available at: [Link]

-